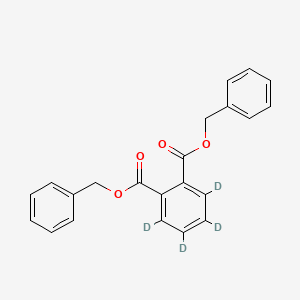

Dibenzyl Phthalate-d4

Overview

Description

Dibenzyl Phthalate-d4 is a deuterium-labeled derivative of Dibenzyl Phthalate. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The chemical formula for this compound is C22H14D4O4, and it is commonly used as an analytical standard in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzyl Phthalate-d4 is synthesized through the esterification of phthalic acid with benzyl alcohol, where deuterium is incorporated into the benzyl groups. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet analytical standards .

Chemical Reactions Analysis

Types of Reactions: Dibenzyl Phthalate-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phthalic acid and benzaldehyde.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: The benzyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of suitable solvents are employed.

Major Products:

Oxidation: Phthalic acid and benzaldehyde.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzyl phthalates.

Scientific Research Applications

Dibenzyl Phthalate-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy for the quantification of phthalates in environmental and biological samples.

Pharmacokinetics: Employed in drug development to study the metabolic pathways and pharmacokinetic profiles of pharmaceuticals.

Environmental Studies: Utilized in tracing the environmental fate and transport of phthalates.

Material Science: Applied in the study of polymer degradation and the development of new plasticizers.

Mechanism of Action

The mechanism of action of Dibenzyl Phthalate-d4 primarily involves its role as a tracer molecule. The incorporation of deuterium atoms allows for the precise tracking of the compound in various chemical and biological processes. This isotopic labeling does not significantly alter the chemical properties of the compound but provides a distinct mass difference that can be detected using analytical techniques .

Comparison with Similar Compounds

- Butylbenzyl Phthalate

- Diallyl Phthalate

- Di-n-butyl Phthalate

- Dicyclohexyl Phthalate

- Diethyl Phthalate

- Di-(2-ethylhexyl) Phthalate (DEHP)

Comparison: Dibenzyl Phthalate-d4 is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. Unlike its non-deuterated counterparts, this compound provides enhanced sensitivity and specificity in mass spectrometry and other isotopic analysis techniques. This makes it an invaluable tool in research areas requiring precise quantification and tracking of phthalates .

Biological Activity

Dibenzyl phthalate-d4 (DBP-d4) is a deuterated form of dibenzyl phthalate, a compound belonging to the family of phthalates, which are widely used as plasticizers. This article explores the biological activity of DBP-d4, focusing on its effects on human health, environmental impact, and potential therapeutic applications.

- Chemical Formula : C22H18O4

- Molecular Weight : 342.38 g/mol

- CAS Number : 220773-82-5

Biological Activity Overview

Dibenzyl phthalate and its derivatives have been studied for various biological activities, including:

- Endocrine Disruption : Phthalates, including DBP-d4, are known endocrine disruptors that can interfere with hormonal systems. Studies have shown that they may affect reproductive health by inhibiting androgen biosynthesis, leading to reproductive toxicity in both males and females .

- Antimicrobial Properties : Some phthalates exhibit antimicrobial activity against various pathogens. Research indicates that certain concentrations of dibenzyl phthalate can inhibit the growth of bacteria such as Pseudomonas spp., suggesting potential applications in antimicrobial formulations .

- Phytotoxic Effects : DBP-d4 has also been studied for its phytotoxicity, impacting plant growth and development. This property is particularly relevant in assessing the environmental impact of phthalates when released into ecosystems .

Case Study 1: Endocrine Disruption

A comprehensive study highlighted the relationship between phthalate exposure and reproductive health issues. The research found that exposure to dibenzyl phthalate led to decreased testosterone levels in male subjects, indicating its potential role as an androgen antagonist .

Case Study 2: Antimicrobial Activity

In a controlled experiment, dibenzyl phthalate was tested against Escherichia coli and Staphylococcus aureus. Results showed significant inhibition of bacterial growth at concentrations above 50 mg/L, suggesting its utility in developing antimicrobial agents .

Case Study 3: Environmental Impact

A study analyzed the presence of dibenzyl phthalate in agricultural runoff and its effects on local flora. The findings revealed that concentrations as low as 10 µg/L could adversely affect seed germination and root elongation in sensitive plant species .

Data Tables

Properties

IUPAC Name |

dibenzyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4/c23-21(25-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(24)26-16-18-11-5-2-6-12-18/h1-14H,15-16H2/i7D,8D,13D,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVPKAZCQPRWAY-ZZRPVTOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746776 | |

| Record name | Dibenzyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015854-62-2 | |

| Record name | Dibenzyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1015854-62-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.